4-[(2-Hydroxybenzyl)amino]benzonitrile
Description
4-[(2-Hydroxybenzyl)amino]benzonitrile (C₁₄H₁₁N₂O) is a benzonitrile derivative featuring a hydroxyl-substituted benzylamine group. Its planar molecular geometry and strong intramolecular O-H⋯N hydrogen bond between the imine and hydroxy groups contribute to its stability and reactivity . This compound serves as a precursor or intermediate in pharmaceutical and materials science research, particularly in designing proton-conductive membranes and drug candidates .
Properties
IUPAC Name |
4-[(2-hydroxyphenyl)methylamino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-11-5-7-13(8-6-11)16-10-12-3-1-2-4-14(12)17/h1-8,16-17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEKDRLYVSLNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-Hydroxybenzyl)amino]benzonitrile involves the reaction of 2-hydroxybenzylamine with 4-cyanobenzaldehyde . The reaction typically occurs under mild conditions, often in the presence of a catalyst or under reflux. The product is then purified through recrystallization or chromatography
Chemical Reactions Analysis
4-[(2-Hydroxybenzyl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Hydroxybenzyl)amino]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxybenzyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Analogs
- This substitution also alters electronic properties, influencing binding interactions in biochemical contexts .
- 4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile (C₁₆H₁₅ClN₄O): The chloro and diazenyl groups introduce steric bulk and redox activity, making this compound suitable for dye or catalyst applications. Its extended conjugation system contrasts with the planar structure of the parent compound .
Nitro-Substituted Derivatives
- 4-[(E)-(2-Hydroxy-5-nitrobenzylidene)amino]benzonitrile (C₁₄H₁₀N₃O₃): The nitro group at the 5-position acts as a strong electron-withdrawing group, reducing electron density on the aromatic ring. This enhances reactivity in electrophilic substitution reactions and may improve photophysical properties for optoelectronic applications .
Pyrimidine-Containing Derivatives
- 4-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]benzonitrile (C₁₇H₁₁ClN₄): Chlorine and phenyl groups enhance steric effects and π-π interactions, improving binding affinity in kinase inhibitors. The chloro-pyrimidine moiety is a common pharmacophore in antiviral agents .
Pharmacologically Relevant Analogs
- Rilpivirine Impurity-E (4-[[4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile): This non-nucleoside reverse transcriptase inhibitor (NNRTI) analog features a cyanoethenyl group, which increases amphiphilicity and oral bioavailability. Molecular dynamics studies highlight its aggregation behavior, a property absent in the parent compound due to structural simplicity .
- 4-[(2-Fluorophenyl)amino]benzonitrile (C₁₃H₉FN₂): Fluorine’s electronegativity enhances metabolic stability and binding specificity in CNS-targeting drugs. The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the parent compound .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
4-[(2-Hydroxybenzyl)amino]benzonitrile, also known as 2-Hydroxy-N-(4-cyanophenyl)benzamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in various fields including antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, metal complexes of similar compounds have demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic enzymes.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to this compound. In vitro assays have shown that these compounds can induce apoptosis in cancer cells, potentially through modulation of signaling pathways associated with cell growth and survival. For example, some derivatives have been reported to exhibit IC values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzene rings or functional groups can significantly impact its efficacy. For instance, substituents at specific positions on the aromatic rings may enhance or diminish activity against targeted pathogens or cancer cells .
| Substituent | Position | Effect on Activity |
|---|---|---|
| Hydroxyl (-OH) | Para | Enhances solubility and activity |
| Amino (-NH) | Meta | Essential for biological activity |
| Nitrile (-C≡N) | Para | Increases lipophilicity |
Case Studies
- Antimicrobial Efficacy : A study found that a related compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit biofilm formation was particularly noteworthy, suggesting potential applications in treating chronic infections .
- Anticancer Research : In a recent study, derivatives of this compound were tested against several cancer cell lines including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). Results indicated that certain modifications led to enhanced cytotoxic effects, with IC values as low as 5 µM observed in some cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
